

Pharmacological profile of 4-acetoxy-N-methyl-N-ethyltryptamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-AcO-MET Fumarate

Cat. No.: B1154103

[Get Quote](#)

An In-Depth Technical Guide to the Pharmacological Profile of 4-Acetoxy-N-methyl-N-ethyltryptamine (4-AcO-MET)

Introduction

4-Acetoxy-N-methyl-N-ethyltryptamine, also known as 4-AcO-MET or metacetin, is a synthetic psychedelic tryptamine.^{[1][2]} It is the acetate ester of 4-hydroxy-N-methyl-N-ethyltryptamine (4-HO-MET) and a structural homolog of 4-acetoxy-N,N-dimethyltryptamine (4-AcO-DMT, or psilacetin).^{[1][3]} As a research chemical with a limited history of human use, 4-AcO-MET is of significant interest to the scientific community for its potential psychoactive effects, which are believed to be mediated through its activity at serotonin receptors.^{[1][2]}

Pharmacologically, 4-AcO-MET is considered a prodrug to 4-HO-MET.^{[1][4]} It is hypothesized to be rapidly hydrolyzed by serum esterases in vivo, removing the acetyl group to yield the pharmacologically active metabolite, 4-HO-MET.^{[1][2]} This mechanism is analogous to the conversion of psilocybin to psilocin and 4-AcO-DMT to psilocin.^{[5][6][7]} The primary psychedelic effects are attributed to the agonism of 4-HO-MET at the serotonin 5-HT2A receptor.^{[2][4]}

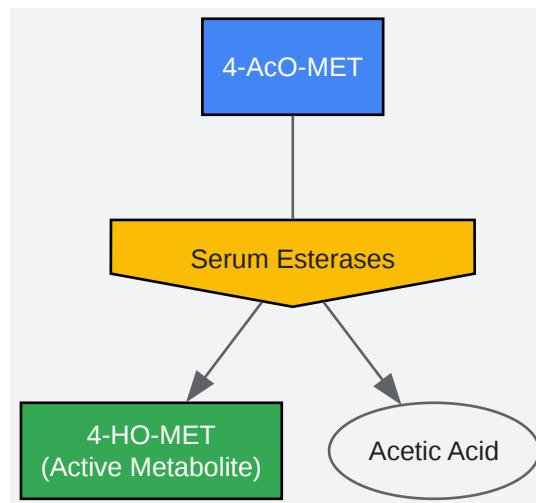
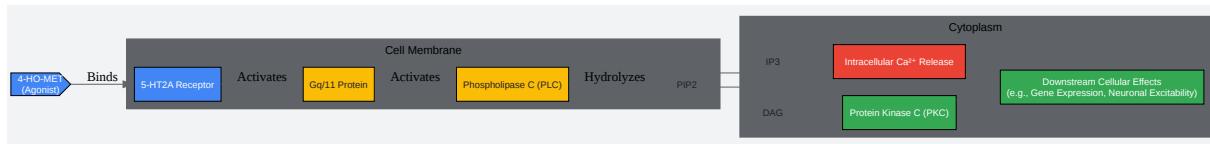
This document provides a comprehensive overview of the pharmacological profile of 4-AcO-MET, including its pharmacodynamics and pharmacokinetics, supported by available preclinical data. It also details the experimental protocols used to elucidate these properties.

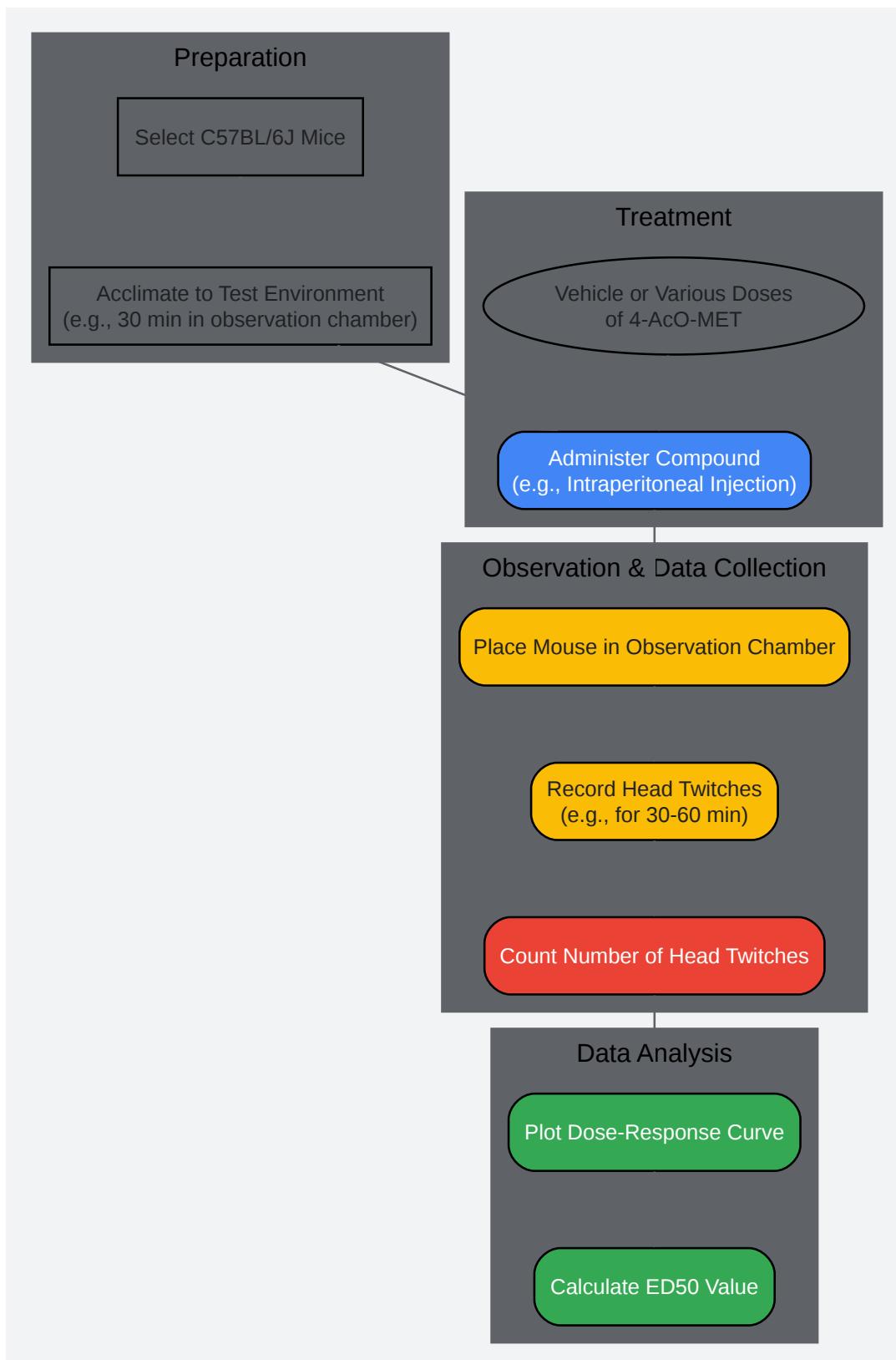
Pharmacodynamics

The pharmacodynamic profile of 4-AcO-MET is primarily characterized by its interaction with serotonin (5-HT) receptors. While 4-AcO-MET itself shows some affinity for these receptors, its primary psychedelic activity is mediated by its active metabolite, 4-HO-MET.

Receptor Binding Affinity

Studies have shown that 4-AcO-MET and its active metabolite 4-HO-MET bind to several serotonin receptors. In general, 4-hydroxy analogs exhibit higher binding affinities compared to their 4-acetoxy counterparts.^[8] The psychedelic effects are principally linked to agonist activity at the 5-HT2A receptor.^{[4][8]} 4-AcO-MET also demonstrates interaction with the 5-HT1A, 5-HT2C, and the serotonin transporter (SERT) sites.^[4]



Table 1: Receptor Binding Affinities (Ki, nM) of 4-AcO-MET and Related Compounds


Compound	5-HT1A	5-HT2A	5-HT2C	SERT
4-AcO-MET	185	148	1011	2270
4-HO-MET	148	49.3	433	1470
5-HT (Serotonin)	6.8	13.2	5.0	2.1
Psilocin (4-HO-DMT)	129	47.9	135	4330

Data sourced from studies characterizing the pharmacology of substituted tryptamines. Note: Lower Ki values indicate higher binding affinity.

Signaling Pathways

Activation of the 5-HT2A receptor, a Gq/11-coupled G protein-coupled receptor (GPCR), by an agonist like 4-HO-MET initiates a downstream signaling cascade. This cascade involves the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway is a hallmark of the action of classic psychedelics.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-AcO-MET - Wikipedia [en.wikipedia.org]
- 2. psychonautwiki.org [psychonautwiki.org]
- 3. mdpi.com [mdpi.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-AcO-DMT - Wikipedia [en.wikipedia.org]
- 7. Frontiers | In vivo validation of psilacetin as a prodrug yielding modestly lower peripheral psilocin exposure than psilocybin [frontiersin.org]
- 8. Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Pharmacological profile of 4-acetoxy-N-methyl-N-ethyltryptamine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1154103#pharmacological-profile-of-4-acetoxy-n-methyl-n-ethyltryptamine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com